molecular formula C12H12N2O4S B1299931 (5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid CAS No. 74228-71-0

(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid

Cat. No.: B1299931
CAS No.: 74228-71-0
M. Wt: 280.3 g/mol
InChI Key: CBQYQOOBUVKLHD-UHFFFAOYSA-N
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Description

(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring, a sulfanyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate can be reacted with thiol-containing reagents to introduce the sulfanyl group.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic ring and the oxadiazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity and selectivity of metal catalysts.

    Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or photonic properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry:

    Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism by which (5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid exerts its effects depends on its specific application:

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound could interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

  • (5-Phenoxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid
  • (5-Benzyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid

Comparison:

  • Structural Differences: The presence of different substituents on the oxadiazole ring or the aromatic ring can significantly alter the compound’s properties.
  • Reactivity: Variations in substituents can affect the compound’s reactivity, particularly in terms of oxidation and substitution reactions.
  • Applications: While similar compounds may share some applications, (5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid’s unique structure may offer distinct advantages in specific contexts, such as enhanced binding affinity or selectivity in biological systems.

Properties

IUPAC Name

2-[[5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-8-4-2-3-5-9(8)17-6-10-13-14-12(18-10)19-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYQOOBUVKLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(O2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357718
Record name ({5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74228-71-0
Record name ({5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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